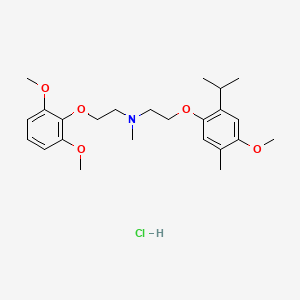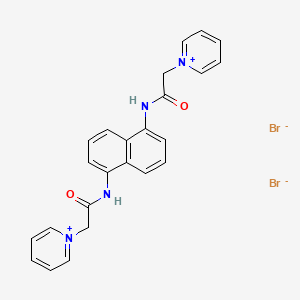
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The structure of this compound features a naphthalene core linked to two pyridinium moieties through imino and carbonyl groups, making it a unique and versatile molecule.
準備方法
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) typically involves a multi-step process. One common method includes the reaction of 1,5-diaminonaphthalene with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with pyridine and a brominating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride or iodide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties
作用機序
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridinium bromide): This compound has a similar structure but features a phenylene core instead of a naphthalene core, leading to different chemical and biological properties.
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(quinolinium bromide): This compound replaces the pyridinium moieties with quinolinium, which can result in altered reactivity and biological activity.
The uniqueness of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
102584-15-6 |
|---|---|
分子式 |
C24H22Br2N4O2 |
分子量 |
558.3 g/mol |
IUPAC名 |
2-pyridin-1-ium-1-yl-N-[5-[(2-pyridin-1-ium-1-ylacetyl)amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C24H20N4O2.2BrH/c29-23(17-27-13-3-1-4-14-27)25-21-11-7-10-20-19(21)9-8-12-22(20)26-24(30)18-28-15-5-2-6-16-28;;/h1-16H,17-18H2;2*1H |
InChIキー |
BIVOYPGDOXZYOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


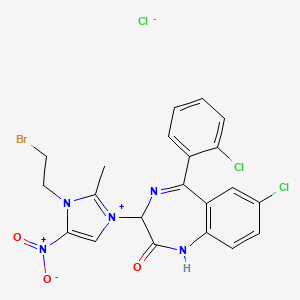
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
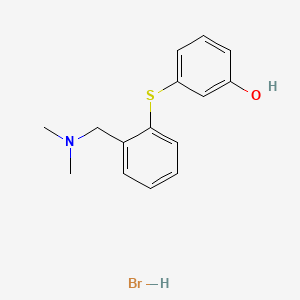
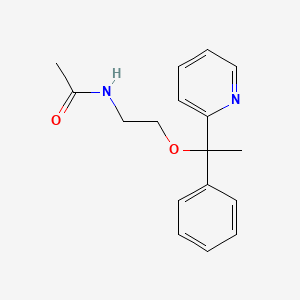
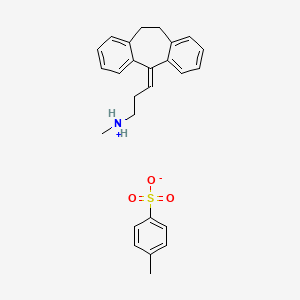
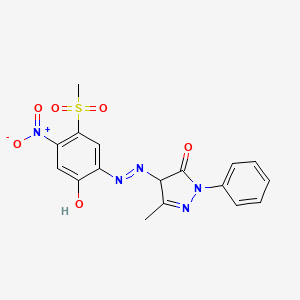


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)




